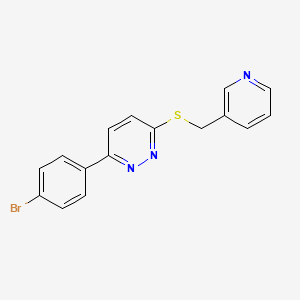![molecular formula C21H19N3O4S B2914041 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-07-8](/img/structure/B2914041.png)
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothiazole . It has been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds typically involves a three-step process. The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, the primary amine reacts with an acid chloride derivative to form the final compound .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The compound, being a derivative of benzothiazole, is likely to undergo reactions typical of benzothiazoles. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . Elemental analysis can provide information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Novel analogs of N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been designed and synthesized for potential antibacterial applications. Compounds in this series exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also demonstrated non-cytotoxic concentrations, suggesting their potential as effective antibacterial agents (Palkar et al., 2017).
Antimicrobial and Antioxidant Activities
Further research on derivatives of this chemical structure has shown significant antimicrobial and antioxidant activities. These studies indicate that incorporating heterocyclic rings and open-chain counterparts into the benzimidazole ring enhances the biological activity of these compounds, making them potent agents against various microorganisms (Sindhe et al., 2016).
Anticancer Potential
Several derivatives of this compound have been evaluated for anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).
Antitubercular Activity
The chemical structure has been utilized in the synthesis of compounds with antitubercular activity. Research has shown that these compounds exhibit effective action against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Samadhiya et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives, closely related to this compound, have been synthesized and studied for their corrosion inhibiting effect on steel in acidic solutions. These studies have shown significant inhibition efficiencies, suggesting potential industrial applications in corrosion prevention (Hu et al., 2016).
Wirkmechanismus
Target of Action
The compound, also known as N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell cycle regulation and are often overexpressed in cancer cells.
Mode of Action
The compound interacts with its targets, the Nek2 and Hec1 enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby disrupting the normal cell cycle progression in cancer cells . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Nek2 and Hec1 enzymes affects the cell cycle progression, particularly the mitosis phase. This disruption in the cell cycle can lead to cell death or apoptosis, especially in rapidly dividing cells like cancer cells . The downstream effects of this action include reduced tumor growth and potentially, tumor shrinkage.
Pharmacokinetics
These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy as a drug .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle, the compound induces cell death in cancer cells, leading to a reduction in tumor size . This can potentially improve the prognosis for patients with cancers that are sensitive to this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-3-5-16(13(2)7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-4-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMEWQHMUGVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)
![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)
![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)
